REACTION_CXSMILES
|
Cl.[N+:2]([C:5]1[CH:12]=[C:9]([C:10]#[N:11])[C:8]([NH2:13])=[CH:7][CH:6]=1)([O-])=O.[OH-].[Na+]>O>[NH2:13][C:8]1[CH:7]=[CH:6][C:5]([NH2:2])=[CH:12][C:9]=1[C:10]#[N:11] |f:2.3|
|
Name
|
stannous chloride dihydrate
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
16.314 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(C#N)=C1)N
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rises to about 50°
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to 5° in an ice-bath
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with methylene chloride
|
Type
|
WASH
|
Details
|
The methylene chloride extracts are washed with water
|
Type
|
CUSTOM
|
Details
|
the solvent removed by distillation
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C#N)C=C(C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.51 g | |
YIELD: PERCENTYIELD | 86.5% | |
YIELD: CALCULATEDPERCENTYIELD | 86.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |